molecular formula C23H19N3O2S B11187964 N'-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide

N'-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide

Cat. No.: B11187964
M. Wt: 401.5 g/mol
InChI Key: SKCFEUPWKBIBLE-UHFFFAOYSA-N
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Description

N'-(1,3-Benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide is a benzohydrazide derivative featuring a 1,3-benzothiazole moiety linked to a 4-methylbenzoyl group via a hydrazide bridge. The compound’s structure combines aromaticity (benzothiazole and substituted benzene rings) with a flexible hydrazide linker, enabling diverse intermolecular interactions. The benzothiazole group is known to enhance biological activity, particularly in antimicrobial and anti-inflammatory contexts ().

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-4-methyl-N-(4-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C23H19N3O2S/c1-15-7-11-17(12-8-15)21(27)26(22(28)18-13-9-16(2)10-14-18)25-23-24-19-5-3-4-6-20(19)29-23/h3-14H,1-2H3,(H,24,25)

InChI Key

SKCFEUPWKBIBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide typically involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Selected Benzohydrazide Derivatives
Compound Name Substituents Melting Point (°C) IR ν(C=O) (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
N'-(1,3-Benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide Benzothiazole, 4-methylbenzoyl Not reported ~1660–1680* NH: ~9.40 (DMSO-d6)† [Hypothetical]
N′-Hexanoyl-4-(trifluoromethyl)benzohydrazide (3a) Trifluoromethyl, hexanoyl 178.5 1663–1682 NH: 10.2 (s, DMSO-d6)
N′-(4-Chlorobenzenesulfonyl)-1,3-benzothiazol-2-yl hydrazide (1: X=Cl) Chlorobenzenesulfonyl, benzothiazole 172–174 Not reported NH: 9.40 (s); aromatic H: 7.26–8.14
2-(4-((1H-Benzimidazol-2-yl)sulfanyl)benzylidene)hydrazine-1-carbothioamide Benzimidazole, sulfanyl, thiosemicarbazide Not reported 1243–1258 (C=S) Aldehyde proton: ~9.8 (s, CDCl₃)

*Estimated based on similar compounds ().
†Inferred from benzothiazole-containing analogues ().

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl () and sulfonyl () substituents increase melting points compared to methyl groups, likely due to enhanced dipole interactions.
  • Spectral Features : The carbonyl (C=O) stretch in IR appears consistently at ~1660–1682 cm⁻¹ across benzohydrazides. NH protons in hydrazide linkages resonate at δ ~9.40–10.2 ppm (DMSO-d6) in ¹H-NMR ().
Table 2: Antimicrobial and Pharmacological Profiles
Compound Class Substituents Biological Activity Reference
Benzothiazole-linked 1,2,4-triazoles 6-Fluoro, 6-methyl, 6-nitro Gram-positive antibacterial (S. aureus, S. pyogenes); antitubercular (6-nitro)
4-Methyl-N-substituted benzohydrazides 4-F, 4-CF₃, 3,4-difluoro Antibacterial (ZI: 19–25 mm) against E. coli, S. aureus
Indolinone-quinazolinyl benzohydrazides Substituted aminomethyl groups Analgesic (53–69% activity), anti-inflammatory (47–65%) with reduced ulcerogenicity

Key Observations :

  • Benzothiazole Impact : Compounds with benzothiazole moieties (e.g., ) exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The 6-nitro substitution enhances antitubercular efficacy.
  • Fluorinated Analogues : Fluorine and trifluoromethyl substituents () improve antibacterial potency, likely due to increased lipophilicity and membrane penetration.
  • Pharmacological Safety: Hydrazides with bulky substituents (e.g., ) show reduced gastrointestinal toxicity compared to non-steroidal anti-inflammatory drugs (NSAIDs).

Biological Activity

N'-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the compound’s biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H16N4S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{S}

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with benzothiazole scaffolds have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)
  • HepG2 (liver cancer)

In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used .

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, some studies have reported that benzothiazole derivatives inhibit tyrosinase activity, which is crucial in melanoma development. This inhibition was quantified using Lineweaver-Burk plots to determine kinetic parameters and the nature of inhibition (competitive or non-competitive) .

Cytotoxicity Studies

A detailed analysis of cytotoxicity was performed using the MTT assay across several cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
HT-2930Enzyme inhibition
HepG220Intrinsic apoptotic pathway

These results indicate a promising profile for this compound as an anticancer agent.

Case Studies

  • Study on Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells. Results showed that treatment led to significant cell death after 48 hours, correlating with increased levels of apoptotic markers such as caspase-3 activation.
  • Colon Cancer Research : Another investigation focused on HT-29 cells where the compound's ability to inhibit cell growth was linked to downregulation of cyclin D1 and upregulation of p53 expression.

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